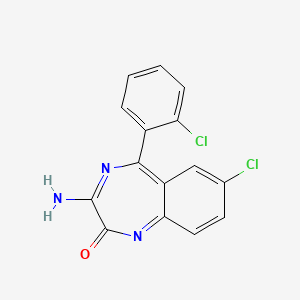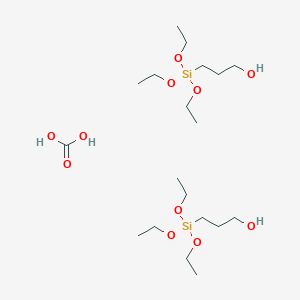
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) is a chemical compound that belongs to the pyrimidinone family. Pyrimidinones are heterocyclic organic compounds containing a pyrimidine ring with a keto group. This particular compound is characterized by the presence of fluorine and methyl groups, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Methyl groups are introduced at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of Sodium Salt: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide or sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Scientific Research Applications
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone, 2,6-dimethyl-: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4(3H)-Pyrimidinone, 5-chloro-2,6-dimethyl-: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
4(3H)-Pyrimidinone, 5-fluoro-2-methyl-: Has only one methyl group, which can influence its steric and electronic properties.
Uniqueness
4(3H)-Pyrimidinone, 5-fluoro-2,6-dimethyl-, sodium salt (1:1) is unique due to the presence of both fluorine and two methyl groups, which can significantly impact its chemical reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H7FN2NaO |
|---|---|
Molecular Weight |
165.12 g/mol |
InChI |
InChI=1S/C6H7FN2O.Na/c1-3-5(7)6(10)9-4(2)8-3;/h5H,1-2H3; |
InChI Key |
HBNDLTJZCVMETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=O)C1F)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
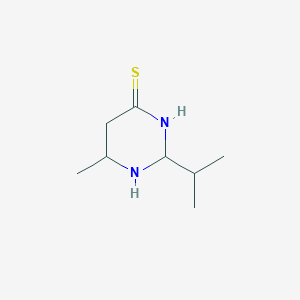
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
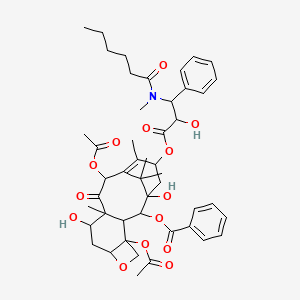

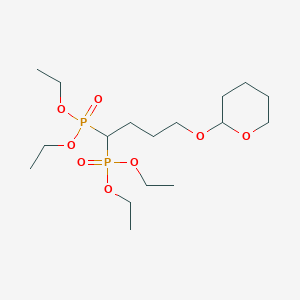
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
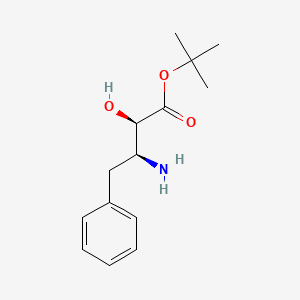
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)

